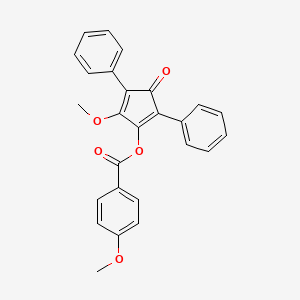
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is a complex organic compound characterized by its unique cyclopentadienone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with a cyclopentadienone derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOMe in methanol at room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
Uniqueness
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is unique due to its cyclopentadienone core, which imparts distinct chemical properties. This structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
22837-61-2 |
|---|---|
Formule moléculaire |
C26H20O5 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
(5-methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C26H20O5/c1-29-20-15-13-19(14-16-20)26(28)31-25-22(18-11-7-4-8-12-18)23(27)21(24(25)30-2)17-9-5-3-6-10-17/h3-16H,1-2H3 |
Clé InChI |
SHVTZWFMWFFKGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C2OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


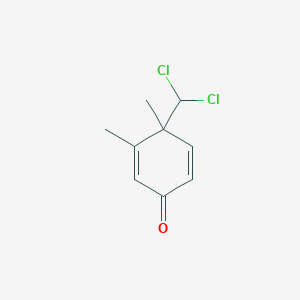
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
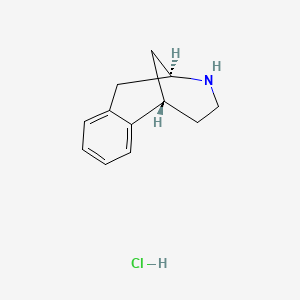
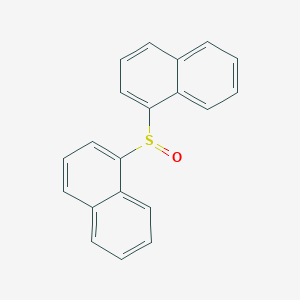
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
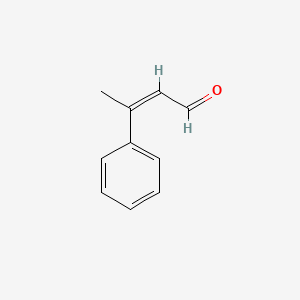
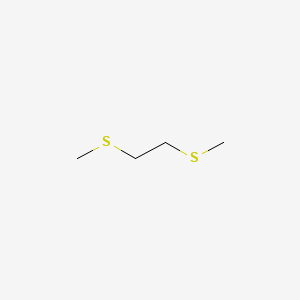
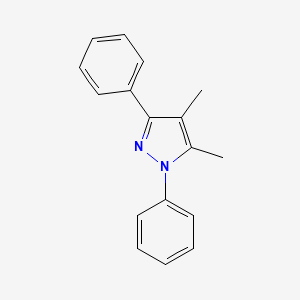
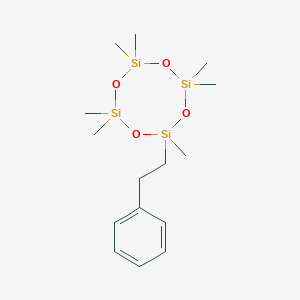
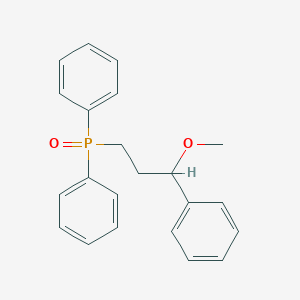
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
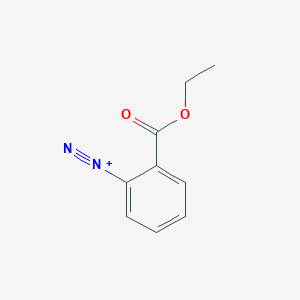
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
